2-Methoxyethoxymethyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

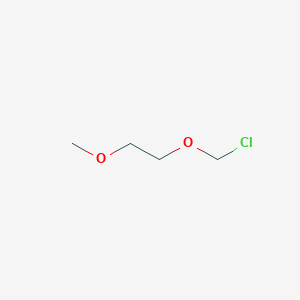

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAAQBNMRITRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063250 | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-21-6 | |

| Record name | 1-(Chloromethoxy)-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethoxymethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,5-dioxahexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHOXYMETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5RRM67QUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Methoxyethoxymethyl Chloride (MEM-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of 2-Methoxyethoxymethyl chloride (MEM-Cl), a vital reagent in modern organic synthesis. MEM-Cl is primarily utilized for the introduction of the 2-methoxyethoxymethyl (MEM) protecting group for hydroxyl functionalities, a critical step in the multi-step synthesis of complex molecules, including pharmaceuticals such as the antibiotic roxithromycin.[1]

I. Synthesis of this compound

The industrial and laboratory-scale synthesis of MEM-Cl is predominantly achieved through the chloromethylation of 2-methoxyethanol (B45455). This process involves the reaction of 2-methoxyethanol with a formaldehyde (B43269) source in the presence of a chlorinating agent. While the classical method utilizes anhydrous hydrogen chloride, alternative reagents have been explored to enhance safety and efficiency.

A. Classical Synthesis via Chloromethylation

The traditional and most common method for preparing MEM-Cl involves the reaction of 2-methoxyethanol with formaldehyde and anhydrous hydrogen chloride.[2] Paraformaldehyde or s-trioxane are typically used as the formaldehyde source.[2] The reaction is exothermic and requires careful temperature control. Strict anhydrous conditions are essential to prevent the hydrolysis of the product.[2]

A laboratory-scale preparation involves bubbling a stream of dry hydrogen chloride gas through a mixture of 2-methoxyethanol and s-trioxane.[3] The reaction progress is monitored until a clear solution is obtained.[3]

B. Alternative Synthetic Methodologies

To circumvent the hazards associated with the use of anhydrous HCl gas, alternative halogenating agents have been investigated. One notable alternative is the use of thionyl chloride (SOCl₂).[2] This method offers the advantages of faster reaction kinetics and potentially higher yields.[2]

A procedure using thionyl chloride involves the slow, dropwise addition of thionyl chloride to a cooled mixture of 2-(2-methoxyethoxy)ethanol, n-hexane, and N,N-dimethylaniline.[4] The reaction is then stirred at room temperature and subsequently heated to ensure completion.[4]

C. Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for the different synthetic routes to this compound.

| Method | Reactants | Chlorinating Agent | Catalyst/Solvent | Reaction Time | Typical Yield | Reference |

| Classical Method | 2-Methoxyethanol (152g), s-Trioxane (66g) | Anhydrous HCl (gas) | None | ~4-6 hours | Not specified | [3] |

| Alternative Method | 2-(2-Methoxyethoxy)ethanol (1 molar eq), N,N-dimethylaniline (0.015 molar eq) | Thionyl chloride (1.1 molar eq) | n-Hexane | ~5.5 hours | 96-98% | [2][4] |

II. Mechanism of Synthesis

The synthesis of MEM-Cl via chloromethylation of 2-methoxyethanol with formaldehyde and HCl proceeds through a nucleophilic substitution mechanism.

A. Step-by-Step Mechanism of Chloromethylation

-

Protonation of Formaldehyde: In the acidic medium provided by HCl, the formaldehyde carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by 2-Methoxyethanol: The hydroxyl group of 2-methoxyethanol acts as a nucleophile and attacks the protonated formaldehyde.

-

Formation of a Hemiacetal: This attack leads to the formation of a hemiacetal intermediate.

-

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by another molecule of HCl, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized oxonium ion.

-

Chloride Attack: The chloride ion from HCl then attacks the electrophilic carbon of the oxonium ion, yielding the final product, this compound.

B. Visualization of the Synthesis Mechanism

III. Application as a Protecting Group

MEM-Cl is extensively used to protect hydroxyl groups in alcohols and phenols during multi-step organic syntheses. The MEM group is stable under a variety of conditions but can be readily removed under mild acidic conditions.

A. Mechanism of Alcohol Protection

The protection of an alcohol with MEM-Cl typically proceeds via an SN2 mechanism. The alcohol is first deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of MEM-Cl, displacing the chloride ion.

B. Experimental Protocol for Alcohol Protection

The following is a general procedure for the protection of a primary alcohol using MEM-Cl.[5]

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (MEM-Cl, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA to the stirred solution, followed by the dropwise addition of MEM-Cl.

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure MEM-protected alcohol.

C. Mechanism of Deprotection

The MEM group is typically removed under acidic conditions.[6] The mechanism involves the protonation of one of the ether oxygens, followed by cleavage of the C-O bond to release the alcohol and form a resonance-stabilized cation, which is then quenched.

IV. Spectroscopic Data and Characterization

The identity and purity of synthesized MEM-Cl can be confirmed using various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO₂ | [3] |

| Molecular Weight | 124.57 g/mol | [3] |

| Boiling Point | 50-52 °C / 13 mmHg | [3] |

| Density | 1.091 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.427 | [3] |

¹H NMR (CDCl₃): The proton NMR spectrum of MEM-Cl is expected to show characteristic signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the ethoxy bridge, and the chloromethyl group protons.[2][7]

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit distinct peaks corresponding to the methoxy carbon, the two different carbons of the ethoxy bridge, and the carbon of the chloromethyl group.[2]

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic C-O stretching vibrations for the ether linkages and a C-Cl stretching band.[8]

V. Safety and Handling

This compound is a flammable liquid and vapor and is considered hazardous.[9][10] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[9][10] It is also suspected of causing cancer.[9][10] Therefore, strict safety precautions must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10][11]

-

Ventilation: Handle MEM-Cl in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash thoroughly after handling.[9] Use only non-sparking tools and take precautionary measures against static discharge.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[9][10]

-

Spill Management: In case of a spill, absorb with an inert material and place it in a suitable disposal container.[9]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3970-21-6 | Benchchem [benchchem.com]

- 3. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound(3970-21-6) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | 3970-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2-Methoxyethoxymethyl Chloride: Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethoxymethyl chloride, commonly abbreviated as MEM-Cl, is a chloroalkyl ether extensively utilized in organic synthesis.[1] Its primary and most significant application is as a protecting group for alcohols, forming a 2-methoxyethoxymethyl (MEM) ether.[2] The MEM group is favored for its stability across a range of reaction conditions and its selective removal under specific, often mild, acidic conditions, providing a distinct advantage over other protecting groups like the methoxymethyl (MOM) group.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, stability, reactivity, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MEM-Cl is crucial for its safe handling, storage, and application in synthesis. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClO₂ | [3][4] |

| Molecular Weight | 124.57 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 50-52 °C at 13 mmHg | [3] |

| Density | 1.091 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.427 | [3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Solubility | Miscible with many organic solvents. Hydrolyzes in water. | [5][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 3970-21-6 | [1][7] |

| IUPAC Name | 1-(Chloromethoxy)-2-methoxyethane | [1] |

| Synonyms | MEM chloride, β-Methoxyethoxymethyl chloride | [8] |

| InChI Key | BIAAQBNMRITRDV-UHFFFAOYSA-N | [3][7] |

| SMILES | COCCOCCl | [1] |

Stability and Handling

Proper storage and handling of this compound are imperative due to its reactivity and potential hazards.

Stability:

-

Thermal Stability: MEM-Cl is stable under normal storage conditions but decomposes at temperatures above 50°C, releasing hydrogen chloride (HCl) and carbon monoxide (CO).[7] Thermal decomposition can also produce carbon dioxide.

-

Hydrolytic Stability: It is sensitive to moisture and hydrolyzes in water.[6][8] Under acidic conditions (pH < 3), it hydrolyzes to form 2-methoxyethanol (B45455), formaldehyde, and hydrochloric acid.[7] This reactivity is fundamental to its use as a protecting group that can be cleaved under acidic conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[7]

Safe Handling and Storage:

-

Handling: Use only in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5] Recommended storage temperature is between 2-8°C.[3] Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5]

Reactivity and Applications in Organic Synthesis

The primary application of this compound is the protection of hydroxyl groups. The resulting MEM ethers are stable to a wide variety of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.

Protection of Alcohols (MEM Ether Formation)

The introduction of the MEM protecting group is typically achieved by treating an alcohol with MEM-Cl in the presence of a non-nucleophilic base.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the alkoxide, formed in situ, attacks the electrophilic chloromethyl group of MEM-Cl.

Deprotection of MEM Ethers

The MEM group can be cleaved under acidic conditions, using either Brønsted or Lewis acids. The presence of the second ether oxygen makes MEM ethers particularly susceptible to cleavage by Lewis acids through chelation, allowing for milder deprotection conditions compared to MOM ethers.[10]

Deprotection with Brønsted Acids: Stronger acidic conditions are typically required, allowing for the selective removal of other acid-labile protecting groups like THP or MOM in the presence of a MEM group.[10]

Deprotection with Lewis Acids: Lewis acids such as Zinc bromide (ZnBr₂), Titanium tetrachloride (TiCl₄), or Cerium(III) chloride (CeCl₃) are effective for cleaving MEM ethers.[10] The Lewis acid coordinates to both ether oxygens, facilitating the cleavage of the acetal.

Experimental Protocols

The following are detailed methodologies for the synthesis of MEM-Cl and its use in protection and deprotection reactions.

Synthesis of this compound

The classical synthesis involves the chloromethylation of 2-methoxyethanol.[7]

Materials:

Procedure:

-

Charge a reaction vessel with 2-methoxyethanol and paraformaldehyde.[7]

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred mixture.[7]

-

Monitor the reaction until a clear solution is obtained.[6]

-

The crude product can be purified by fractional distillation under reduced pressure.[6]

Alternative, greener approaches have been developed using reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane to avoid the use of gaseous HCl.[7]

Protocol for MEM Protection of a Primary Alcohol

This protocol is a general procedure for the protection of an alcohol using MEM-Cl and a non-nucleophilic base.[10][11]

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.5 eq)[11]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[11]

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)[10]

-

Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).[10]

-

Add N,N-diisopropylethylamine (1.5 eq) to the solution at room temperature.[11]

-

Add this compound (1.5 eq) dropwise to the stirred mixture at 25 °C.[11]

-

Stir the reaction mixture at room temperature for approximately 5 hours, monitoring progress by thin-layer chromatography (TLC).[10]

-

Upon completion, quench the reaction by adding water.[10]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure MEM-protected alcohol.[10]

Protocol for Deprotection of a MEM Ether using a Lewis Acid

This protocol describes a general method for the cleavage of a MEM ether using cerium(III) chloride.[11]

Materials:

-

MEM-protected alcohol (1.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)[11]

-

Acetonitrile (CH₃CN)[11]

Procedure:

-

Dissolve the MEM-protected alcohol in acetonitrile.[11]

-

Add cerium(III) chloride heptahydrate to the solution.[11]

-

Heat the reaction mixture to reflux.[11]

-

Monitor the reaction by TLC until the starting material is consumed.[11]

-

Cool the reaction mixture to room temperature.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[11]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the protection of alcohols. Its stability profile, coupled with the ability for selective deprotection, especially using Lewis acids, makes it an essential tool for the synthesis of complex molecules in academic and industrial research, including pharmaceutical development. A comprehensive understanding of its properties, stability, and reactivity, as outlined in this guide, is critical for its safe and effective application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-メトキシエトキシメチルクロリド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 3970-21-6 [chemicalbook.com]

- 7. This compound | 3970-21-6 | Benchchem [benchchem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to 2-Methoxyethoxymethyl Chloride in Organic Synthesis

Abstract: This technical guide provides an in-depth overview of 2-Methoxyethoxymethyl chloride (MEM-Cl), a pivotal reagent in modern organic chemistry. It details the application of MEM-Cl for the protection of hydroxyl groups, outlining the mechanisms, stability, and protocols for the introduction and cleavage of the 2-Methoxyethoxymethyl (MEM) protecting group. This document is intended for researchers, chemists, and professionals in the field of drug development and complex molecule synthesis, offering structured data, detailed experimental procedures, and graphical representations of key chemical processes to facilitate practical application.

Introduction to this compound (MEM-Cl)

This compound (CAS 3970-21-6) is a chloroalkyl ether primarily used in organic synthesis to introduce the 2-Methoxyethoxymethyl (MEM) protecting group onto hydroxyl functionalities.[1] First introduced by E.J. Corey and coworkers in 1976, the MEM group has become an invaluable tool for chemists.[2] It belongs to the acetal (B89532) class of protecting groups, which are significantly less reactive than the free alcohols they protect.[3]

The utility of the MEM group stems from its robust stability across a wide range of reaction conditions coupled with its selective removal under specific acidic protocols.[4][5] This balance makes it a superior choice in many multi-step syntheses where other protecting groups might fail. Beyond its role in protection chemistry, MEM-Cl also serves as a key intermediate in the industrial synthesis of pharmaceuticals, such as the antibiotic roxithromycin, and various agrochemicals.[4][6][7]

The MEM Group: Protection of Alcohols and Phenols

The primary application of MEM-Cl is the conversion of alcohols and phenols into MEM ethers. This transformation effectively masks the acidic proton and nucleophilicity of the hydroxyl group, preventing unwanted side reactions during subsequent synthetic steps.

Mechanism of Protection

The protection of an alcohol with MEM-Cl typically proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated with a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to form an alkoxide.[1] This alkoxide then acts as a nucleophile, attacking the electrophilic chloromethyl carbon of MEM-Cl to form the stable MEM ether.

Experimental Protocol: MEM Protection of a Primary Alcohol

The following is a representative protocol for the protection of a primary alcohol using MEM-Cl.

Materials:

-

Alcohol (1.0 eq.)

-

This compound (MEM-Cl) (1.5 eq.)[2]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)[2]

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (to a concentration of approx. 0.4 M).

-

Add N,N-diisopropylethylamine (1.5 eq.) to the solution at room temperature (25 °C).

-

Add this compound (1.5 eq.) dropwise to the stirring mixture.

-

Stir the reaction at room temperature for 5-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water (approx. 0.3 mL per mL of CH₂Cl₂).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure MEM-protected alcohol.

Reaction Conditions for Hydroxyl Protection

The conditions for MEM protection are generally mild and high-yielding for a variety of substrates.

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Primary Alcohol | DIPEA | CH₂Cl₂ | 25 | 5 | >80[3] |

| Secondary Alcohol | DIPEA | CH₂Cl₂ | 25 | 5-12 | 85[2] |

| Phenol | DIPEA | CH₂Cl₂ | 25 | 2-12 | Generally high |

Table 1: Summary of typical conditions for the MEM protection of various hydroxyl groups.

Deprotection of MEM Ethers

A key advantage of the MEM group is its facile removal under specific acidic conditions, while remaining stable to many other reagents. Cleavage is typically achieved with either Brønsted or Lewis acids.

Brønsted Acid-Mediated Deprotection

Strong protic acids like trifluoroacetic acid (TFA) or aqueous formic acid can cleave MEM ethers.[3] The mechanism involves protonation of one of the ether oxygens, followed by elimination to release the alcohol and an unstable oxocarbenium ion, which is subsequently hydrolyzed.

Lewis Acid-Mediated Deprotection

The cleavage of MEM ethers is uniquely accelerated by Lewis acids such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), or cerium(III) chloride (CeCl₃).[3][8] The presence of the second ether oxygen allows for bidentate chelation to the Lewis acid metal center. This coordination weakens the C-O bonds of the acetal, facilitating cleavage under milder conditions than required for similar groups like methoxymethyl (MOM).[3]

Experimental Protocol: Deprotection with Cerium(III) Chloride

A highly efficient and selective method for MEM deprotection uses cerium(III) chloride heptahydrate.[8][9]

Materials:

-

MEM-protected alcohol (1.0 eq.)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.5 eq.)

-

Acetonitrile (CH₃CN)

Procedure: [9]

-

To a solution of the MEM-protected alcohol in acetonitrile, add cerium(III) chloride heptahydrate (0.5 eq.).

-

Heat the mixture to reflux (approx. 82 °C).

-

Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify by column chromatography to yield the deprotected alcohol.

Selected Deprotection Conditions and Yields

The following table, with data adapted from Sabitha et al., showcases the efficiency of CeCl₃·7H₂O for the cleavage of various MEM ethers.[8][9]

| Substrate (MEM Ether of...) | Time (h) | Yield (%) |

| Citronellol | 1.0 | 94 |

| Geraniol | 1.0 | 95 |

| Cinnamyl alcohol | 1.5 | 92 |

| 1-Octanol | 2.0 | 94 |

| Cyclohexanol | 2.5 | 92 |

| Cholesterol | 5.0 | 85 |

| 4-Nitrobenzyl alcohol | 1.0 | 95 |

| 4-Chlorobenzyl alcohol | 1.5 | 94 |

Table 2: Deprotection of MEM ethers using CeCl₃·7H₂O (0.5 eq.) in refluxing acetonitrile.

Stability and Orthogonal Synthesis Strategies

The MEM group is prized for its stability under conditions that cleave other common protecting groups, enabling complex, orthogonal synthetic strategies.

Stability Profile

MEM ethers are stable to a wide array of non-acidic reagents.

| Reagent Class | Specific Examples | Stability |

| Strong Bases | n-BuLi, LDA, NaH, RMgBr | Stable[3][10] |

| Nucleophiles | Organolithiums, enolates | Stable[10] |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd | Stable[3][10] |

| Oxidizing Agents | PCC, Swern, Dess-Martin | Stable[3][10] |

| Mildly Acidic | p-TsOH (mild conditions) | Generally Stable |

| Strong Acids | TFA, ZnBr₂, TiCl₄, CeCl₃ | Labile[3][8] |

Table 3: Chemical stability of MEM-protected alcohols.

Orthogonal Deprotection

Orthogonality in protecting group strategy involves the selective removal of one group without affecting others. The MEM group is an excellent participant in such schemes. For example, a silyl (B83357) ether (e.g., TBDMS) can be removed with fluoride (B91410) ions, and a benzyl (B1604629) ether (Bn) can be removed by hydrogenolysis, all while leaving a MEM ether intact. The MEM group can then be selectively removed with a Lewis acid in the presence of more acid-stable groups or under conditions that are milder than those required for other acetals like MOM.[8][9]

Conclusion

This compound is a versatile and highly effective reagent for the protection of hydroxyl groups in complex organic synthesis. The resulting MEM ethers exhibit a desirable stability profile, withstanding strongly basic, nucleophilic, oxidative, and reductive conditions. Critically, the MEM group can be cleaved selectively under mild Lewis acidic conditions, a feature attributable to intramolecular chelation that distinguishes it from other acetal protecting groups. This unique combination of stability and selective lability makes MEM-Cl an indispensable tool for researchers and drug development professionals, enabling sophisticated and efficient synthetic routes to complex molecular targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. nbinno.com [nbinno.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 3970-21-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

2-Methoxyethoxymethyl Chloride: A Technical Guide for Researchers

Introduction

2-Methoxyethoxymethyl chloride, commonly abbreviated as MEM chloride, is a crucial reagent in modern organic synthesis, primarily utilized as a protecting group for alcohols and other sensitive functional groups.[1][2] Its widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products, stems from the stability of the resulting MEM ether across a broad spectrum of reaction conditions and the ability to deprotect it under specific, mild acidic conditions.[1] This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.

| Property | Value | Source |

| CAS Number | 3970-21-6 | [1][3] |

| Molecular Formula | C4H9ClO2 | |

| Molecular Weight | 124.57 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 50-52 °C at 13 mmHg | [4] |

| Density | 1.091 g/mL at 25 °C | [5][4] |

| Refractive Index (n20/D) | 1.427 | [5][4] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [4] |

| Solubility | Hydrolyzes with water | [5] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification Protocols

The synthesis of this compound is a well-established procedure in organic chemistry. The following section details a classical preparative route and a common purification method.

Experimental Protocol: Synthesis of this compound

This protocol is based on the chloromethylation of 2-methoxyethanol (B45455).

Materials:

-

2-Methoxyethanol

-

Paraformaldehyde or s-trioxane

-

Anhydrous hydrogen chloride (HCl) gas

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a suitable reaction vessel equipped with a gas inlet tube and a stirrer, combine 2-methoxyethanol and paraformaldehyde (or s-trioxane).

-

With continuous stirring, bubble a stream of dry hydrogen chloride gas through the mixture. Continue the HCl addition until a clear solution is obtained.

-

Upon completion of the reaction, dilute the mixture with pentane.

-

Dry the organic layer over anhydrous magnesium sulfate for approximately 3 hours at 5°C.

-

Filter to remove the drying agent.

-

Evaporate the pentane under reduced pressure.

-

The resulting residue is then purified by fractional distillation in a vacuum to yield this compound.[2]

Experimental Protocol: Purification of this compound

This protocol is intended for purifying commercially available or synthesized this compound that may contain impurities such as methoxyethanol, formaldehyde, and HCl.[2]

Materials:

-

Impure this compound

-

Apparatus for fractional distillation under vacuum

Procedure:

-

Set up a fractional distillation apparatus suitable for vacuum distillation.

-

Charge the distillation flask with the impure this compound.

-

Carefully apply vacuum and heat to the distillation flask.

-

Collect the fraction that distills at 50-52 °C under a pressure of 13 mmHg. This fraction corresponds to the purified this compound.[5][4]

-

Store the purified product at 2-8°C under an inert atmosphere to prevent degradation due to moisture sensitivity.[4]

Application in Organic Synthesis: Protection of Alcohols

A primary application of this compound is the protection of hydroxyl groups. The MEM group is introduced by reacting an alcohol with MEM chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[1] This reaction forms a stable MEM ether, effectively masking the reactive hydroxyl group during subsequent synthetic steps.

Caption: Protection of an alcohol using MEM-Cl.

The subsequent removal of the MEM protecting group, or deprotection, is typically achieved under mild acidic conditions, for instance, using Lewis acids or Brønsted acids, which regenerates the original hydroxyl group.[1]

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor.[3][4][6] It is fatal if swallowed, in contact with skin, or if inhaled, and may cause cancer.[3][6] It is crucial to work in a well-ventilated area, preferably a fume hood, and to use personal protective equipment, including gloves, safety goggles, and a lab coat.[4][6] Always consult the Safety Data Sheet (SDS) before handling this compound.[6]

References

The Core Mechanism of MEM Protection of Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxyethoxymethyl (MEM) ether has established itself as a robust and versatile protecting group for alcohols in complex organic synthesis. Introduced by E.J. Corey, its stability under a wide range of reaction conditions, coupled with its unique deprotection profile, makes it an invaluable tool in the synthesis of complex molecules, particularly in the field of drug development.[1] This technical guide provides a comprehensive overview of the core mechanism of MEM protection and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Stability Profile of MEM Ethers

The MEM group imparts significant stability to the hydroxyl functional group, rendering it inert to a variety of reagents commonly employed in multi-step synthesis. This stability is a key advantage in complex synthetic routes.

| Reagent Class | Stability of MEM Ether |

| Strong Bases (e.g., n-BuLi, LDA) | Stable |

| Grignard Reagents (e.g., RMgBr) | Stable |

| Nucleophiles (e.g., RLi, enolates) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (e.g., PCC, Swern) | Stable |

| Mildly Acidic Conditions | Stable |

| Strong Protic and Lewis Acids | Labile |

Mechanism of MEM Protection of Alcohols

The protection of an alcohol as a MEM ether is typically achieved by reacting the alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds via a nucleophilic substitution mechanism.

The alcohol, acting as a nucleophile, attacks the electrophilic carbon of MEM-Cl. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.

Quantitative Data on MEM Protection of Alcohols

The following table summarizes typical reaction conditions and yields for the MEM protection of various types of alcohols.

| Substrate (Alcohol) | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | MEM-Cl (1.5 eq.), DIPEA (1.5 eq.), 25 °C | CH₂Cl₂ | 5 | 80 | [1] |

| Secondary Alcohol (Benzylic) | MEM-Cl, DIPEA | Not specified | Not specified | 85 | [2] |

| Phenol | MEM-Cl, DIPEA | Not specified | Not specified | 51 (over 3 steps) | [2] |

Experimental Protocol: MEM Protection of a Primary Alcohol

This protocol is a general procedure for the protection of a primary alcohol using MEM-Cl and DIPEA.[1]

Materials:

-

Primary alcohol

-

This compound (MEM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution at room temperature.

-

Add this compound (MEM-Cl) (1.5 eq.) dropwise to the reaction mixture at 25 °C.

-

Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure MEM-protected alcohol.

Mechanism of MEM Deprotection

A key feature of the MEM protecting group is its susceptibility to cleavage under acidic conditions, particularly with Lewis acids. This allows for selective deprotection in the presence of other acid-labile groups.

Brønsted Acid-Catalyzed Deprotection

Strong protic acids, such as trifluoroacetic acid (TFA) or formic acid, can cleave MEM ethers. The mechanism involves protonation of one of the ether oxygens, followed by fragmentation to release the alcohol.

Lewis Acid-Catalyzed Deprotection

The presence of the second ether oxygen in the MEM group allows for bidentate chelation with a Lewis acid, such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄). This chelation makes the acetal (B89532) significantly more labile, enabling selective cleavage. This is a distinct advantage over the related MOM (methoxymethyl) group.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethoxymethyl Chloride (MEM-Cl) from 2-Methoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethoxymethyl chloride (MEM-Cl), a vital protecting group reagent in organic synthesis, from 2-methoxyethanol (B45455). This document details the prevalent synthetic methodologies, offering in-depth experimental protocols and comparative quantitative data to inform procedural selection and optimization in research and development settings.

Introduction

This compound is a widely utilized reagent for the protection of hydroxyl and amino functionalities in multi-step organic synthesis. The resulting 2-methoxyethoxymethyl (MEM) ether offers robust stability across a range of reaction conditions and can be selectively cleaved under mild acidic conditions.[1][2] Its application is critical in the synthesis of complex molecules, including pharmaceuticals such as the antibiotic roxithromycin.[1][3] This guide focuses on the practical synthesis of MEM-Cl from its precursor, 2-methoxyethanol.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the reaction of 2-methoxyethanol with a formaldehyde (B43269) source in the presence of a chlorinating agent. The classical and most common approach utilizes anhydrous hydrogen chloride gas.[1] Alternative methods have been developed to enhance safety and efficiency, employing other chlorinating agents like thionyl chloride.[1]

Classical Method: Paraformaldehyde and Anhydrous Hydrogen Chloride

This foundational method involves the chloromethylation of 2-methoxyethanol using paraformaldehyde as the formaldehyde source and bubbling dry hydrogen chloride (HCl) gas through the reaction mixture.[1] Strict anhydrous conditions are imperative to prevent hydrolysis of the product.[1]

Alternative Formaldehyde Source: s-Trioxane

A variation of the classical method employs s-trioxane as the formaldehyde source. The general principle and the requirement for anhydrous HCl remain the same.[3]

Thionyl Chloride Method

To circumvent the hazards associated with handling gaseous HCl, thionyl chloride (SOCl₂) can be used as the chlorinating agent. This method often results in faster reaction times and higher yields but requires stringent safety protocols due to the toxicity of thionyl chloride.[1]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction time, and purity. The following table summarizes the quantitative data associated with the different methodologies for the synthesis of MEM-Cl.

| Parameter | Classical Method (Paraformaldehyde/HCl) | s-Trioxane/HCl Method | Thionyl Chloride Method |

| Starting Materials | 2-Methoxyethanol, Paraformaldehyde, Anhydrous HCl | 2-Methoxyethanol, s-Trioxane, Anhydrous HCl | 2-Methoxyethanol, Paraformaldehyde, Thionyl Chloride |

| Typical Reaction Time | 4 - 6 hours[1] | Not explicitly stated, but expected to be similar to classical | 2 - 3 hours[1] |

| Reported Yield | >97% (with starting material recovery)[4] | Not explicitly stated | 96 - 98%[1] |

| Product Purity | High, requires fractional distillation[3] | High, requires fractional distillation[3] | High, requires fractional distillation |

| Product Boiling Point | 50-52 °C / 13 mmHg[3][5] | 50-52 °C / 13 mmHg[3][5] | 50-52 °C / 13 mmHg[3][5] |

| Product Refractive Index (n20/D) | 1.427[3][5] | 1.427[3][5] | 1.427[3][5] |

| Product Density (g/mL at 25°C) | 1.091[3][5] | 1.091[3][5] | 1.091[3][5] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Paraformaldehyde and Anhydrous HCl

Materials:

-

2-Methoxyethanol

-

Paraformaldehyde

-

Anhydrous Calcium Chloride (powdered)[6]

-

Anhydrous Hydrogen Chloride gas

-

Methylene (B1212753) Chloride

-

Molecular Sieves

-

Celite[6]

Procedure:

-

In a flask equipped with a stirrer and a gas inlet tube, combine 2-methoxyethanol (e.g., 200 mmol), paraformaldehyde (e.g., 200 mmol), and powdered calcium chloride (e.g., 200 mmol).[6]

-

Cool the mixture to -5 °C with stirring.[6]

-

Bubble anhydrous hydrogen chloride gas through the mixture for 4 hours, allowing the temperature to gradually rise to 8 °C.[6]

-

The reaction is complete when the mixture becomes a clear, homogeneous solution.[1]

-

Add Celite to the reaction mixture and filter.[6]

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[6]

-

Dissolve the crude oil in methylene chloride and dry over molecular sieves.[6]

-

Filter and evaporate the solvent to furnish the final product.[6] For higher purity, the product should be purified by fractional distillation in a vacuum.[3]

Protocol 2: Synthesis using s-Trioxane and Anhydrous HCl

Materials:

-

2-Methoxyethanol (152 g)[3]

-

s-Trioxane (66 g)[3]

-

Anhydrous Hydrogen Chloride gas

-

Pentane (B18724) (900 mL)[3]

-

Anhydrous Magnesium Sulfate (B86663) (100 g)[3]

Procedure:

-

Combine 2-methoxyethanol (152 g) and s-trioxane (66 g) in a suitable reaction vessel.[3]

-

With stirring, bubble a stream of dry hydrogen chloride gas through the mixture until a clear solution is obtained.[3]

-

Dilute the reaction mixture with pentane (900 mL).[3]

-

Dry the solution over anhydrous magnesium sulfate (100 g) for 3 hours at 5 °C.[3]

-

Filter the mixture and evaporate the pentane from the filtrate.[3]

-

Purify the residue by fractional distillation under vacuum to obtain this compound.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the proposed reaction mechanism.

Safety Considerations

This compound is toxic and moisture-sensitive.[3] The closely related chloromethyl methyl ether is a known human carcinogen, and therefore MEM-Cl should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.[7] The synthesis involves corrosive and hazardous materials such as anhydrous HCl and thionyl chloride, necessitating stringent safety protocols.

Conclusion

The synthesis of this compound from 2-methoxyethanol is a well-established and crucial transformation in organic chemistry. While the classical method using paraformaldehyde and anhydrous hydrogen chloride is robust, alternative procedures utilizing thionyl chloride offer advantages in terms of reaction time and yield. The choice of method will depend on the specific requirements of the laboratory, including scale, available equipment, and safety infrastructure. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. This compound | 3970-21-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. EP0679627B1 - Process for the preparation of halogenated ethers - Google Patents [patents.google.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 2-Methoxyethoxymethyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyethoxymethyl chloride (MEM-Cl). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative data and providing a detailed, generalized experimental protocol for researchers to determine precise solubility values for their specific applications and solvent systems.

Understanding this compound (MEM-Cl)

This compound (CAS No: 3970-21-6) is a vital reagent in modern organic synthesis, primarily employed as a protecting group for hydroxyl (-OH) functionalities.[1][2][3] Its structure, featuring ether linkages and a chloromethyl group, imparts a polar character, which dictates its behavior in various solvents. The MEM group is valued for its stability across a range of reaction conditions and its selective cleavage under aprotic, often mild acidic, conditions.[1]

Solubility Profile of MEM-Cl

Quantitative solubility data for MEM-Cl is not widely published. However, information from technical data sheets and chemical databases allows for a qualitative assessment of its solubility in common organic solvents. MEM-Cl is generally described as having moderate to high solubility in many common organic solvents.[4] It is sensitive to moisture and hydrolyzes in water.[1][5][6]

The following table summarizes the available qualitative solubility information.

| Solvent Class | Solvent Name | Solubility | Reference |

| Halogenated | Chloroform (CHCl₃) | Soluble | [3][6][7] |

| Dichloromethane (DCM, CH₂Cl₂) | Assumed Soluble | N/A | |

| Alcohols | Methanol (CH₃OH) | Soluble | [6][7] |

| Ethers | Diethyl Ether (Et₂O) | Assumed Soluble | N/A |

| Tetrahydrofuran (THF) | Assumed Soluble* | N/A | |

| Aqueous | Water (H₂O) | Hydrolyzes | [1][5][6] |

| Slightly Soluble | [4] | ||

| General | Common Organic Solvents | Miscible / Moderately Soluble | [4][8] |

*Solubility is inferred based on the principle of "like dissolves like." As a polar aprotic compound, MEM-Cl is expected to be soluble in common polar aprotic solvents like Dichloromethane, Diethyl Ether, and Tetrahydrofuran, which are frequently used as reaction solvents for MEM protection.

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a liquid solute in a liquid solvent at a specific temperature.[9][10] This protocol can be adapted to quantify the solubility of MEM-Cl in any organic solvent of interest.

Objective: To determine the concentration of a saturated solution of MEM-Cl in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

High-purity organic solvent of interest

-

Temperature-controlled agitator (e.g., shaking incubator or magnetic stirrer in a temperature-controlled bath)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

-

Hermetically sealed vials or flasks

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of MEM-Cl.

-

Solvent Addition: Add a precise, known volume of the chosen organic solvent to several sealed vials.

-

Solute Addition: To each vial, add an excess amount of MEM-Cl. The goal is to create a biphasic system with a clear excess of the MEM-Cl solute, ensuring that saturation is achieved.

-

Equilibration: Place the sealed vials in the temperature-controlled agitator set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached.[10] The presence of an undissolved phase of MEM-Cl should be visible.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for several hours to allow for complete phase separation. For stable emulsions, centrifugation in a temperature-controlled centrifuge may be required.

-

Sampling: Carefully extract a precise aliquot from the clear, supernatant solvent phase. Take extreme care not to disturb the undissolved MEM-Cl layer.

-

Sample Preparation for Analysis: Accurately weigh the collected aliquot and then dilute it with a known volume of the solvent to a concentration suitable for the chosen analytical method (GC or HPLC).

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of MEM-Cl.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of MEM-Cl in the solvent, typically expressed in g/100 mL or mol/L.

-

Validation: Repeat the measurement at different equilibration times (e.g., 24h, 48h, 72h) to confirm that the measured solubility is constant and true equilibrium has been achieved.

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows related to the use of this compound.

Caption: General workflow for determining the solubility of MEM-Cl in an organic solvent.

Caption: Standard workflow for the protection of an alcohol using MEM-Cl.

References

- 1. This compound | 3970-21-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 3970-21-6 [m.chemicalbook.com]

- 7. This compound CAS#: 3970-21-6 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Methoxymethyl (MEM) Ether Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the protection of primary alcohols using the methoxymethyl (MEM) ether protecting group. This guide is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for alcohol protection in multi-step organic synthesis.

Introduction

The 2-methoxyethoxymethyl (MEM) group is an acetal-type protecting group widely used in organic synthesis to mask the reactivity of alcohols.[1] Introduced by E.J. Corey and co-workers in 1976, the MEM group offers significant advantages, including ease of introduction, stability under a wide range of reaction conditions, and selective removal under specific acidic conditions.[1][2] MEM-protected alcohols are stable towards strong bases, organometallic reagents, and many oxidizing and reducing agents.[1][2] This stability profile allows for a broad scope of chemical transformations on other parts of a molecule without affecting the protected alcohol. The key feature of the MEM group is its cleavage under acidic conditions, particularly with Lewis acids, which enables orthogonal deprotection strategies in the presence of other protecting groups.[2][3]

Data Presentation

Table 1: Protection of Primary Alcohols using MEM-Cl

| Substrate (Alcohol) | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | MEM-Cl (1.5 eq.), DIPEA (1.5 eq.), 25 °C | CH₂Cl₂ | 5 | Generally High | [2] |

| Generic Alcohol | MEM chloride (1.5 eq.), DIPEA (1.5 eq.), 25 °C | CH₂Cl₂ | 5 | 80 | [3] |

| Epoxy alcohol | MEM-Cl (1.1 eq.), DIPEA (2.0 eq.), reflux | DCE | 3-5 | Not Specified | [4] |

| Generic Alcohol | MEM-Cl (1.2-1.5 eq.), DIPEA (1.5-2.0 eq.), RT | DCM | 2-12 | Not Specified | [1] |

DIPEA: N,N-diisopropylethylamine, MEM-Cl: 2-Methoxyethoxymethyl chloride, CH₂Cl₂: Dichloromethane (B109758), DCE: Dichloroethane, RT: Room Temperature.

Table 2: Deprotection of MEM-Protected Alcohols

| Substrate (MEM-Ether) | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| MEM-protected compound | Catalytic conc. HCl | Methanol/Water (4:1) | Varies | Not Specified | [5] |

| MEM-protected alcohol | Trifluoroacetic acid (TFA) | Dichloromethane | Not Specified | Not Specified | [3] |

| MEM-protected alcohol | Aqueous formic acid (HCO₂H-H₂O) | Not Specified | Not Specified | Not Specified | [3] |

| MEM-protected compound | Zinc bromide (ZnBr₂) | Suitable solvent | Not Specified | Not Specified | [1] |

| Allylic MEM Ether | Pyridinium p-toluenesulfonate (PPTS) (catalytic) | 2-butanone | 3.5 h (reflux) | Not Specified | [6] |

| Aromatic MOM ethers | TMSOTf, 2,2'-bipyridyl, then H₂O | CH₃CN | Varies | Not Specified | [7] |

TFA: Trifluoroacetic acid, PPTS: Pyridinium p-toluenesulfonate, TMSOTf: Trimethylsilyl triflate.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MEM-Cl and DIPEA

This protocol describes a general and widely used procedure for the protection of a primary alcohol using this compound (MEM-Cl) and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).[1][3][8]

Materials:

-

Primary alcohol

-

This compound (MEM-Cl)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (1.5-2.0 equiv) at room temperature.[1]

-

Add this compound (1.2-1.5 equiv) dropwise to the reaction mixture at 25 °C.[2][3]

-

Stir the reaction mixture at room temperature for 2-12 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Separate the layers and extract the aqueous layer with dichloromethane.[2][3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MEM-protected alcohol.[1][3]

Protocol 2: Deprotection of a MEM-Protected Alcohol using Acid

This protocol outlines a general method for the removal of the MEM protecting group using acidic conditions. Both Brønsted and Lewis acids can be employed.[1][3]

Materials:

-

MEM-protected alcohol

-

Acid (e.g., concentrated HCl, trifluoroacetic acid (TFA), or zinc bromide (ZnBr₂))

-

Solvent (e.g., methanol, dichloromethane, or a mixture with water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the MEM-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol/water, dichloromethane).[1][5]

-

Add the acid (e.g., a catalytic amount of concentrated HCl, or a stoichiometric amount of a Lewis acid like ZnBr₂).[1][5]

-

Stir the reaction at room temperature or gently heat if necessary, monitoring by TLC until the starting material is consumed.[5]

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.[5]

-

If a water-miscible organic solvent was used, remove it under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizations

Caption: Mechanism of MEM protection of an alcohol.

Caption: Workflow for the protection of an alcohol as a MEM ether.

Caption: Pathway for the deprotection of a MEM-protected alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Standard Procedure for MEM Deprotection Using Lewis Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methoxyethoxymethyl (MEM) group is a widely utilized protecting group for alcohols in organic synthesis due to its stability under a variety of reaction conditions. However, its efficient and selective removal is crucial for the successful synthesis of complex molecules. Lewis acids offer a powerful and often mild method for the deprotection of MEM ethers. The presence of the additional ether oxygen in the MEM group allows for bidentate coordination with the Lewis acid, rendering the acetal (B89532) more labile compared to similar protecting groups like methoxymethyl (MOM).[1] This application note provides a detailed overview of standard procedures for MEM deprotection using common Lewis acids, including zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and trimethylsilyl (B98337) iodide (TMSI).

Mechanism of Deprotection

The deprotection of MEM ethers using Lewis acids generally proceeds through the coordination of the Lewis acid to the oxygen atoms of the MEM group. This coordination weakens the C-O bond of the acetal, facilitating its cleavage to form an oxonium ion intermediate. Subsequent reaction with a nucleophile or hydrolysis during workup liberates the free alcohol. The bidentate coordination of the Lewis acid to both the ether and methoxy (B1213986) oxygen atoms of the MEM group is a key feature that enhances its lability.[1]

Caption: General mechanism of Lewis acid-mediated MEM deprotection.

Data Presentation: Comparison of Lewis Acids for MEM Deprotection

The following tables summarize typical reaction conditions and yields for the deprotection of MEM ethers using various Lewis acids. Please note that reaction times and yields can vary depending on the specific substrate and scale of the reaction.

Table 1: MEM Deprotection using Zinc Bromide (ZnBr₂) with a Thiol Additive

| Substrate Type | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Primary Alcohol | 0 to r.t. | 5-10 | ~90 | [2][3] |

| Secondary Alcohol | 0 to r.t. | 5-10 | ~89 | [2][3] |

| Tertiary Alcohol | 0 to r.t. | 5-10 | ~87 | [2][3] |

| Phenol | 0 to r.t. | 5-10 | ~91 | [2][3] |

Table 2: MEM Deprotection using Titanium Tetrachloride (TiCl₄)

| Substrate Type | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Phenolic MOM Ether | 0 | 2-3 | 90-98 | [4] |

| Alcoholic MOM Ether | 0 | - | 25 | [4] |

Note: Data for TiCl₄ is primarily reported for MOM deprotection, which is mechanistically similar to MEM deprotection. Specific comparative data for MEM deprotection is limited.

Table 3: MEM Deprotection using Trimethylsilyl Iodide (TMSI)

| Substrate Type | Temp. (°C) | Time | Yield (%) | Reference |

| General Ethers | r.t. | Varies | Good to Excellent | [5] |

Note: TMSI is a potent reagent for ether cleavage. Specific conditions for MEM deprotection are often substrate-dependent and require careful optimization.

Experimental Protocols

Protocol 1: MEM Deprotection using Zinc Bromide (ZnBr₂) and n-Propanethiol

This protocol is effective for the rapid and selective deprotection of MEM ethers of primary, secondary, and tertiary alcohols, as well as phenols.[2][3]

Materials:

-

MEM-protected alcohol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

n-Propanethiol (n-PrSH)

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the MEM-protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add n-propanethiol (2.0 equiv) to the stirred solution.

-

Add anhydrous zinc bromide (1.0 - 1.5 equiv) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

Application Notes and Protocols: The Role of 2-Methoxyethoxymethyl Chloride in the Total Synthesis of Roxithromycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Methoxyethoxymethyl chloride (MEM-Cl) in the total synthesis of the macrolide antibiotic, roxithromycin (B50055). The protocols outlined below are based on established synthetic routes, offering reproducible methods for laboratory and process development applications.

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is derived from erythromycin (B1671065). Its synthesis involves the conversion of the 9-keto group of erythromycin to a 9-oxime, followed by the introduction of a (2-methoxyethoxy)methyl group. This compound serves as the key reagent for this alkylation, acting as a protecting group for the oxime's hydroxyl functionality. This modification enhances the drug's acid stability and improves its pharmacokinetic profile compared to erythromycin. The reaction is typically carried out in the presence of a base in an aprotic polar or halogenated solvent.

Chemical Reaction Pathway

The synthesis of roxithromycin from erythromycin proceeds in two main steps. The first step is the formation of erythromycin A oxime from erythromycin. The second and focal step of this guide is the reaction of erythromycin A oxime with this compound to yield roxithromycin.

Caption: General synthetic pathway for Roxithromycin.

Experimental Protocols

The following protocols detail the synthesis of roxithromycin from erythromycin A oxime using this compound in various solvent systems.

Protocol 1: Synthesis in Ethyl Acetate (B1210297)

-

Reaction Setup: Dissolve 37.5 g (0.05 mole) of Erythromycin A oxime in 115 ml of ethyl acetate in a suitable reaction vessel.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Base Addition: Add 3.24 g (0.06 mole) of sodium methoxide (B1231860) to the cooled solution.

-

MEM-Cl Addition: Slowly add a solution of 6.85 g (0.055 mole) of this compound dissolved in 20 ml of ethyl acetate to the reaction mixture over 2-3 hours, maintaining the temperature at 0-5°C with continuous stirring.

-

Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes. Monitor the completion of the reaction by Thin Layer Chromatography (TLC) for the absence of erythromycin A oxime.[1]

-

Work-up:

-

Allow the reaction mixture to warm to ambient temperature.

-

Wash the organic phase with water and a 10% sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent completely under vacuum at 50°C.

-

-

Crystallization:

-

Dissolve the residue in 50 ml of hot methanol (B129727).

-

Treat with 2.0 g of activated charcoal, filter, and wash the carbon bed with 10 ml of hot (50°C) methanol.

-

Gradually cool the filtrate to 30°C and stir for 6-8 hours at this temperature.

-

Collect the crystallized roxithromycin by filtration, wash, and dry at 50-55°C.[1]

-

Protocol 2: Synthesis in Dimethylformamide (DMF)

-

Reaction Setup: Dissolve 37.5 g (0.05 mole) of Erythromycin A oxime in 100 ml of DMF and cool to 0-5°C.[1]

-

Base and Reagent Addition: Add 3.24 g (0.062 mole) of sodium methoxide, followed by the slow addition of a solution of 6.85 g (0.055 mole) of (methoxyethoxy)methyl chloride in 12.5 ml of DMF over 2-3 hours at 0-5°C with stirring.[1]

-

Reaction Monitoring: Monitor the reaction by TLC until the erythromycin A oxime is consumed.[1]

-

Work-up and Precipitation:

-

Raise the temperature of the reaction mixture to ambient.

-

Add 350 ml of water over 1 hour.

-

Stir the resulting slurry for 2 hours.

-

Collect the crystalline precipitate by filtration and wash thoroughly with 200 ml of water.[1]

-

-

Crystallization:

-

Take up the wet, crude roxithromycin (approximately 65 g) in 75 ml of methanol and dissolve by heating.

-

Decolorize with 2.0 g of activated carbon.

-

Cool the filtrate slowly to 30°C and maintain for 6-8 hours.

-

Collect the crystalline product by filtration, wash, and dry at 55°C.[1]

-

Protocol 3: Synthesis in Methylene (B1212753) Dichloride

-

Reaction Setup: Dissolve 37.5 g (0.05 mole) of Erythromycin A oxime in 337.5 ml of methylene dichloride and cool to 0-5°C.[1]

-

Base and Reagent Addition: Add 3.24 g (0.06 mole) of sodium methoxide. Slowly add a solution of 6.85 g (0.055 mole) of (methoxyethoxy)methyl chloride in 37.5 ml of methylene dichloride over 2-3 hours at 0-5°C with stirring.[1]

-

Reaction Monitoring: Stir for 30 minutes and monitor the reaction completion by TLC for the absence of the starting oxime.[1]

-

Work-up:

-

Raise the temperature to ambient.

-

Wash with water and saturated NaCl solution.

-

Dry the organic phase over anhydrous MgSO4 for 30 minutes.

-

Remove the solvent completely under vacuum at 40°C.[1]

-

-

Crystallization:

-

Dissolve the residue in 50 ml of methanol.

-

Treat with 2.0 g of activated charcoal, filter, and wash the carbon bed with hot methanol (50°C, 10 ml).

-

Cool the filtrate gradually to 30°C and stir for 6-8 hours.

-

Collect the crystallized roxithromycin by filtration, wash, and dry at 50-55°C.[1]

-

Data Presentation

The following table summarizes the quantitative data from the experimental protocols.

| Parameter | Protocol 1 (Ethyl Acetate) | Protocol 2 (DMF) | Protocol 3 (Methylene Dichloride) |

| Starting Material | Erythromycin A oxime | Erythromycin A oxime | Erythromycin A oxime |

| Starting Amount | 37.5 g (0.05 mole) | 37.5 g (0.05 mole) | 37.5 g (0.05 mole) |

| MEM-Cl Amount | 6.85 g (0.055 mole) | 6.85 g (0.055 mole) | 6.85 g (0.055 mole) |

| Base | Sodium Methoxide | Sodium Methoxide | Sodium Methoxide |

| Base Amount | 3.24 g (0.06 mole) | 3.24 g (0.062 mole) | 3.24 g (0.06 mole) |

| Solvent | Ethyl Acetate | DMF | Methylene Dichloride |

| Reaction Temperature | 0-5°C | 0-5°C | 0-5°C |

| Reaction Time | 2.5-3.5 hours | 2-3 hours (monitoring) | 2.5-3.5 hours |

| Yield (First Crop) | 25 g | 30.0 g | 24 g |

| Yield (Second Crop) | 12.5 g | 7.0 g | 11.0 g |

| Total Yield | 37.5 g | 37.0 g | 35.0 g |

| Melting Point | 119 - 120°C | 119-120°C | 119-120°C |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of roxithromycin.

Caption: Workflow for Roxithromycin Synthesis.

Concluding Remarks

The use of this compound is a well-established and efficient method for the synthesis of roxithromycin. The choice of solvent can influence the work-up procedure, but comparable yields and product purity are achievable with each of the detailed protocols. Careful control of temperature and the rate of addition of MEM-Cl are critical for minimizing side reactions and maximizing yield. These protocols provide a solid foundation for researchers and drug development professionals working on the synthesis of roxithromycin and related macrolide antibiotics.

References

Application Notes and Protocols for MEM Protection of Sterically Hindered Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction